(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Antitubercular Mycobacterium tuberculosis benzothiazole-piperazine

(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 886929-28-8) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class. Its structure features a 6-nitrobenzo[d]thiazol-2-yl group linked via a piperazine bridge to a 3-(ethylsulfonyl)phenyl methanone moiety, yielding a molecular formula of C₂₀H₂₀N₄O₅S₂ and a molecular weight of 460.52 g/mol.

Molecular Formula C20H20N4O5S2
Molecular Weight 460.52
CAS No. 886929-28-8
Cat. No. B2374245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS886929-28-8
Molecular FormulaC20H20N4O5S2
Molecular Weight460.52
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H20N4O5S2/c1-2-31(28,29)16-5-3-4-14(12-16)19(25)22-8-10-23(11-9-22)20-21-17-7-6-15(24(26)27)13-18(17)30-20/h3-7,12-13H,2,8-11H2,1H3
InChIKeyXEQADFYPBVXYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 886929-28-8): Compound Class and Research Positioning


(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 886929-28-8) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class. Its structure features a 6-nitrobenzo[d]thiazol-2-yl group linked via a piperazine bridge to a 3-(ethylsulfonyl)phenyl methanone moiety, yielding a molecular formula of C₂₀H₂₀N₄O₅S₂ and a molecular weight of 460.52 g/mol . Benzothiazole-piperazine hybrids are widely explored scaffolds in medicinal chemistry, with demonstrated activities spanning antimycobacterial, acetylcholinesterase (AChE) inhibition, and N-acylethanolamine acid amidase (NAAA) inhibition [1]. The compound is currently catalogued by multiple chemical suppliers primarily as a research reagent; no peer-reviewed biological data specific to this exact analogue were identified in the public domain as of the search date .

Why Benzothiazole-Piperazine Analogs Cannot Be Casually Substituted for (3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone


Within the benzothiazole-piperazine chemical series, minor structural modifications produce large shifts in biological activity that render simple analog substitution scientifically unreliable. Published structure-activity relationship (SAR) studies on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones demonstrate that the nature and position of substituents on the benzothiazole ring (e.g., 5-trifluoromethyl vs. 6-nitro) drive anti-mycobacterial MIC values across a range spanning 0.78 μg/mL to >10 μM [1]. Similarly, in the NAAA inhibitor series, moving the ethylsulfonyl substituent from the 2-position to the 3-position of the phenyl ring alters both potency and physicochemical profiles [2]. The six most active AChE-inhibiting thiazole-substituted benzoylpiperazines in one study displayed IC₅₀ values between 0.80 and 1.21 μM, yet subtle changes in the thiazole substituent produced large potency variations within the broader 66-compound library [3]. These findings collectively establish that each analogue occupies a distinct position in multi-dimensional SAR space, and interchange without confirmatory re-assay risks introducing uncontrolled variability into experimental results.

Quantitative Evidence Guide: Differentiation of (3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone from Closest Structural Analogs


Anti-Mycobacterial Activity Potential: 6-Nitrobenzothiazole vs. 5-Trifluoromethylbenzothiazole Scaffolds

In a published SAR study of 36 benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, 5-trifluoromethyl-substituted analogues yielded anti-mycobacterial MICs ranging from 2.35 to 7.94 μM against M. tuberculosis H37Rv, with the most potent compounds in the full library achieving MIC values as low as 0.78 μg/mL [1]. The target compound bears a 6-nitro substituent in place of the 5-trifluoromethyl group, a replacement that is anticipated to alter both electronic character and steric profile at the benzothiazole ring. Although no direct MIC data for CAS 886929-28-8 have been publicly reported, nitroaromatic benzothiazole derivatives—particularly nitrobenzothiazinones—have independently demonstrated potent DprE1 inhibition relevant to mycobacterial cell wall disruption [2]. The 6-nitro substitution pattern may therefore confer a distinct target-engagement profile compared to the 5-CF₃ series, making the compound a structurally orthogonal probe for anti-TB screening cascades.

Antitubercular Mycobacterium tuberculosis benzothiazole-piperazine

NAAA Inhibition: 3-Ethylsulfonyl vs. 2-Ethylsulfonyl Phenyl Regioisomer Potency Benchmarking

The closest structurally characterized comparator is ARN19702, a 2-ethylsulfonylphenyl regioisomer with a 6-fluoro (rather than 6-nitro) benzothiazole and a 2-methyl substituent on the piperazine ring. ARN19702 inhibits human NAAA with an IC₅₀ of 230 nM in a fluorogenic enzyme assay using HEK293-expressed enzyme [1]. The target compound differs at three positions: the ethylsulfonyl group is at the 3-position of the phenyl ring (vs. 2-position in ARN19702), the benzothiazole carries a 6-nitro (vs. 6-fluoro), and the piperazine is unsubstituted (vs. 2-methyl). Published SAR on benzothiazole-piperazine NAAA inhibitors indicates that substituent position and identity on the benzoyl ring are key determinants of potency and CNS penetration [2]. Although no NAAA IC₅₀ data are available for the target compound, its structural divergence from ARN19702 across three distinct sites makes it a valuable tool compound for probing regioisomeric and substituent effects on NAAA pharmacology.

NAAA inhibition palmitoylethanolamide anti-inflammatory pain

Acetylcholinesterase Inhibition: Positioning 6-Nitrobenzothiazole-Piperazine Among Thiazole-Based AChE Inhibitors

A study of 66 thiazole-substituted benzoylpiperazine derivatives identified six compounds with high AChE inhibitory activity (80.36–83.94% inhibition), yielding IC₅₀ values between 0.80 and 1.21 μM compared with donepezil (IC₅₀ not directly reported; 96.42% inhibition in the same assay) [1]. Separately, a benzothiazole-piperazine derivative (BPCT) containing a 6-nitrobenzothiazole moiety demonstrated central AChE inhibitory activity in vivo in a streptozotocin-induced Alzheimer's disease rat model, significantly improving cognitive performance in elevated plus maze, Morris water maze, and active avoidance tests at 10 and 20 mg/kg doses, with efficacy comparable to donepezil [2]. The target compound shares the 6-nitrobenzothiazole-piperazine core with BPCT but incorporates an ethylsulfonylphenyl methanone extension instead of a carbodithioate side chain. While no direct AChE IC₅₀ has been published for CAS 886929-28-8, the 6-nitrobenzothiazole-piperazine substructure has been independently validated as a scaffold capable of engaging AChE both in vitro and in vivo [2].

Acetylcholinesterase Alzheimer's disease cognitive deficits

Drug-Like Property Differentiation: 6-Nitro vs. 6-Fluoro Benzothiazole Physicochemical Profiles

ARN19702 (6-fluoro-1,3-benzothiazol-2-yl analogue, MW ~443 g/mol) is reported to be orally bioavailable and brain-penetrant, with demonstrated efficacy in mouse models of multiple sclerosis and broad analgesic activity across multiple rodent pain models at oral doses of 10–30 mg/kg [1]. Replacing the 6-fluoro substituent with a 6-nitro group (as in the target compound) increases molecular weight (460.52 vs. ~443 g/mol), adds a strong electron-withdrawing group, and introduces an additional hydrogen-bond acceptor. These changes are predicted to decrease logP, potentially reduce passive CNS permeability relative to ARN19702, and alter metabolic stability [2]. In the sulfonyl-piperazine benzothiazinone (sPBTZ) series directed at DprE1, the introduction of sulfonyl-containing substituents improved aqueous solubility and microsomal stability relative to the parent benzothiazinone series—though at the cost of reduced antitubercular potency—demonstrating that sulfonyl modifications can modulate ADME properties in benzothiazole scaffolds [2]. The target compound's unique combination of 6-nitro, 3-ethylsulfonylphenyl, and unsubstituted piperazine groups is therefore expected to produce a distinct ADME signature compared to the well-characterized ARN19702 chemotype.

Physicochemical properties drug-likeness CNS penetration solubility

Neurodegenerative Disease Target Space: N-Sulfonyl Thiazolylpiperazine Patent Landscape Positioning

US Patent 8,722,681 (filed 2010, assigned to reMYND NV) claims N-sulfonyl thiazolylpiperazine derivatives broadly for the treatment of α-synucleopathies including Parkinson's disease, diffuse Lewy body disease, and Alzheimer's disease [1]. The target compound falls within the general Markush scope of benzothiazole-piperazine derivatives with sulfonyl substitution, though the specific combination of 6-nitrobenzothiazole, 3-ethylsulfonylphenyl, and unsubstituted piperazine is not exemplified in the patent's specific embodiments. This creates a potentially attractive freedom-to-operate (FTO) niche: the compound is close enough to the claimed chemical space to benefit from target validation data but sufficiently distinct in its substitution pattern to potentially fall outside the literal scope of key composition-of-matter claims, contingent upon formal legal analysis [1]. No other patents specifically claiming CAS 886929-28-8 or its exact structure were identified in the search [2].

α-synucleopathy Parkinson's disease Alzheimer's disease neuroprotection

Availability and Purity Benchmarking for Reproducible Research Procurement

CAS 886929-28-8 is listed by multiple chemical suppliers with a typical catalog purity specification of 95% (HPLC) and a molecular weight of 460.52 g/mol . The compound is offered primarily as a research-grade reagent for in vitro and in vivo laboratory studies. In contrast, the closely related comparator ARN19702 (CAS 1971937-18-4) is available from multiple vendors with purity typically ≥98% and is sold as a characterized bioactive reference compound with published pharmacological validation data including IC₅₀, oral bioavailability, and in vivo efficacy endpoints [1]. The target compound thus occupies a distinct procurement niche: it is suitable as a novel SAR probe or screening deck component where structural diversity is prioritized over pre-existing biological annotation, whereas ARN19702 serves as a pharmacologically validated positive-control tool. The lower degree of characterization for CAS 886929-28-8 means that users should anticipate performing independent identity verification (¹H NMR, LCMS) and purity assessment before use in quantitative assays.

Chemical procurement research reagent purity specification supply chain

Optimal Application Scenarios for (3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Based on Available Evidence


Probe for Regioisomeric SAR in NAAA Inhibitor Optimization Programs

The compound's 3-ethylsulfonylphenyl substitution contrasts with the 2-ethylsulfonylphenyl configuration of the clinical-stage NAAA inhibitor ARN19702 (IC₅₀ = 230 nM). Researchers investigating how ethylsulfonyl regioisomerism affects NAAA potency, selectivity against related amidases (FAAH, NAAA), and CNS penetration can use CAS 886929-28-8 as a matched regioisomeric probe alongside ARN19702. This direct comparison can deconvolve the contribution of phenyl sulfonyl geometry to target engagement without confounding changes in the benzothiazole or piperazine substituents [1][2].

Anti-Tubercular Screening Deck Diversification with 6-Nitrobenzothiazole Chemotype

Existing benzothiazole-piperazine anti-TB screening libraries are dominated by 5-trifluoromethyl analogues (MIC = 2.35–7.94 μM against M. tuberculosis H37Rv). The target compound introduces a 6-nitrobenzothiazole scaffold that has been independently validated in the benzothiazinone class as an effective DprE1-targeting warhead. Inclusion of CAS 886929-28-8 in whole-cell M. tuberculosis screening cascades can identify whether the 6-nitro substitution pattern yields improved bactericidal kinetics, differential resistance profiles, or enhanced synergy with first-line TB drugs compared to 5-CF₃ congeners [3][4].

CNS-Penetrant AChE Inhibitor Lead Identification Leveraging 6-Nitrobenzothiazole Core

The 6-nitrobenzothiazole-piperazine substructure has demonstrated central AChE inhibitory activity with cognitive improvement in a rat Alzheimer's model (BPCT compound, effective at 10–20 mg/kg). The target compound extends this validated core with a 3-ethylsulfonylphenyl methanone extension that may alter blood-brain barrier permeability, metabolic stability, and target residence time relative to the carbodithioate side chain of BPCT. This makes CAS 886929-28-8 a logical next-generation analogue for head-to-head comparison with BPCT in AChE inhibition assays and in vivo cognition models [5].

Freedom-to-Operate Lead Expansion in Neurodegenerative Disease Pipeline Programs

Industrial drug discovery programs targeting α-synucleopathies (Parkinson's disease, Lewy body dementia) operating within the N-sulfonyl thiazolylpiperazine patent landscape (US 8,722,681) may use CAS 886929-28-8 as a structurally differentiated starting point for lead optimization. The compound falls within the general Markush scope but its specific substitution pattern (6-nitro, 3-ethylsulfonyl, unsubstituted piperazine) is not among the exemplified embodiments, potentially offering a favorable FTO position. Prior to initiating optimization programs, a formal patent landscape analysis by qualified IP counsel is essential [6].

Quote Request

Request a Quote for (3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.